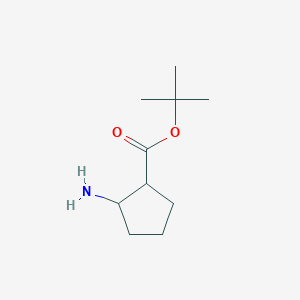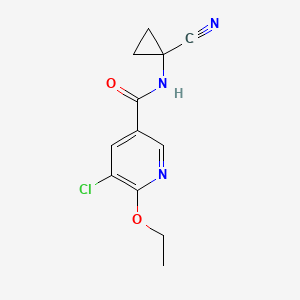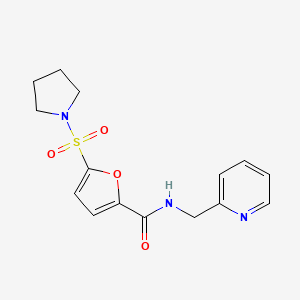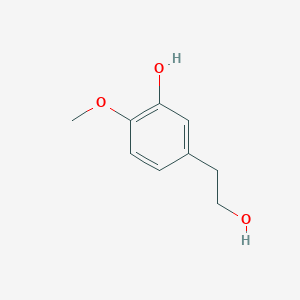
(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to contain a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a nitrile group (-CN), a ketone group (C=O), and a bromobenzyl group attached to the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzyl group suggests potential for interesting chemical properties, as bromine is often used in organic chemistry due to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid, the bromine atom in the bromobenzyl group could be replaced in a substitution reaction, and the thiazolidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitrile group could influence its polarity, and the bromobenzyl group could affect its reactivity .科学的研究の応用
Antimicrobial and Anticancer Applications
Synthesis and Biological Evaluation : A study demonstrated the synthesis of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. These compounds, including variations of the core chemical structure of interest, showed promising results against various microbial strains and cancer cell lines. Notably, derivatives exhibited significant activity, highlighting the role of topological and electronic parameters in determining their efficacy (Deep et al., 2016).
Photodynamic Therapy Potential : Research on zinc phthalocyanine derivatives substituted with thiazolidinone-based groups indicated high singlet oxygen quantum yield, suggesting potential for photodynamic therapy applications in cancer treatment. The study underscores the importance of such derivatives for Type II photosensitizers, emphasizing their fluorescence properties and photodegradation quantum yields (Pişkin et al., 2020).
Antibacterial Activity of Derivatives : New (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and showed notable antibacterial activity, particularly against Gram-positive bacterial strains. This study highlights the influence of electronic substituents on the antibacterial efficacy of these compounds (Trotsko et al., 2018).
Organic Synthesis and Chemical Properties
Synthesis of Heterocycles : Utilizing compounds with similar core structures in the synthesis of heterocycles, research has demonstrated the formation of naphthalenes, isoquinolines, and benzazocines through organometallic methodology. This approach highlights the versatility of thiazolidinone derivatives in constructing complex organic molecules (Ramakrishna & Sharp, 2003).
Supramolecular Structures Analysis : Studies on the supramolecular structures of thiazolidinone derivatives revealed hydrogen-bonded dimers, chains, and sheets, offering insights into their molecular configurations and interactions. This research contributes to understanding the structural basis for the biological activities of these compounds (Delgado et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPPVNNNJMCJQ-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)


![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

